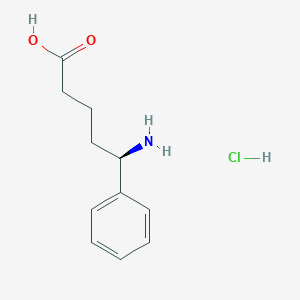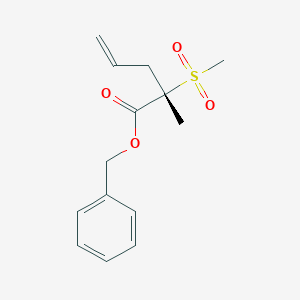
(S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate
Übersicht
Beschreibung
“(S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate” is a chemical compound. Based on its name, it is an ester derived from a pentenoic acid . The “(S)” indicates that it is the S-enantiomer of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pentenoic acid or a derivative thereof with a benzyl alcohol under esterification conditions . The presence of a methylsulfonyl group suggests that a sulfonation reaction may also be involved .Molecular Structure Analysis
The molecular structure of this compound would include a pentene backbone with a methyl group and a methylsulfonyl group attached to one of the carbon atoms . The benzyl group would be attached to the oxygen atom of the ester functional group .Chemical Reactions Analysis
As an ester, this compound could undergo reactions such as hydrolysis, reduction, and transesterification . The presence of the double bond in the pentene backbone also suggests that it could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with similar structures have been reported to have a density of 0.983 at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Organic Chemistry
Research indicates a variety of applications for compounds structurally similar to (S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate in the field of organic synthesis. For instance, the use of methyl (Z)‐3‐(Phenylsulfonyl)Prop-2-enoate has been documented, highlighting its relevance in sulfonation reactions, a key process in organic synthesis (Hirst & Parsons, 2003). Moreover, the stereoselective conjugate addition of benzyl phenylsulfonyl carbanions to enoates derived from d-mannitol, which is closely related to the compound , demonstrates the importance of these types of reactions in creating enantioenriched products (Ferreira et al., 2004).
Photoreactivity Studies
Studies on the photochemical reaction of benzene with compounds like methyl but-3-enoate and pent-1-en-4-ol, closely related to (S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate, reveal insights into their photoreactivity. Such research is crucial for understanding the behavior of these compounds under light exposure and has implications in fields like photochemistry and material sciences (Gilbert et al., 1980).
Application in Medicinal Chemistry
In medicinal chemistry, the structure of (S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate and its analogs has been explored for potential therapeutic applications. For example, the study of (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine Na+/H+ antiporter inhibitors, although not directly mentioning the compound , showcases the significance of sulfonyl and benzoyl groups in developing pharmaceuticals (Baumgarth et al., 1997).
Environmental and Analytical Applications
The identification of trace colored impurities in drug substances, such as 6-(Nitrooxy)hexyl-(2z)-4-(acetyloxy)-3-[4-(methylsulfonyl)phenyl]-2-phenylbut-2-enoate, points to the importance of compounds with similar structures in environmental and analytical chemistry. This work involves sophisticated chromatographic and mass spectrometric techniques, vital for ensuring the purity and safety of pharmaceuticals (Wang et al., 2005).
Catalytic Applications
The use of iron-catalyzed reactions involving benzylation of 1,3-dicarbonyl compounds, where reagents akin to (S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate might be used, underscores the role of these compounds in catalysis. Such reactions are fundamental in the development of new and efficient methods for bond formation in organic chemistry (Kischel et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl (2S)-2-methyl-2-methylsulfonylpent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4S/c1-4-10-14(2,19(3,16)17)13(15)18-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUXUMPMYUOEIY-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147585 | |
| Record name | 4-Pentenoic acid, 2-methyl-2-(methylsulfonyl)-, phenylmethyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate | |
CAS RN |
1942858-51-6 | |
| Record name | 4-Pentenoic acid, 2-methyl-2-(methylsulfonyl)-, phenylmethyl ester, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1942858-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentenoic acid, 2-methyl-2-(methylsulfonyl)-, phenylmethyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3028272.png)
![(2S)-3-Methyl-2-[[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B3028273.png)


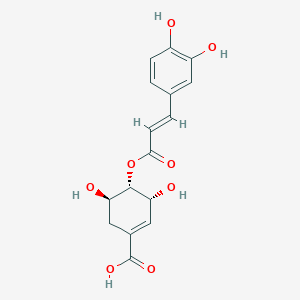
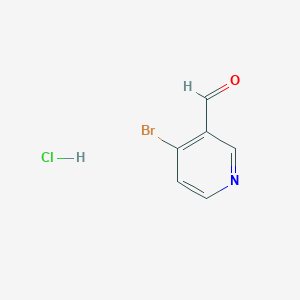
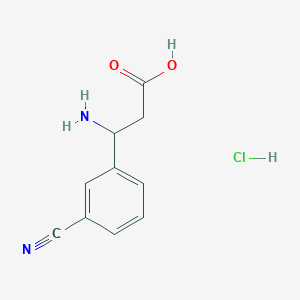
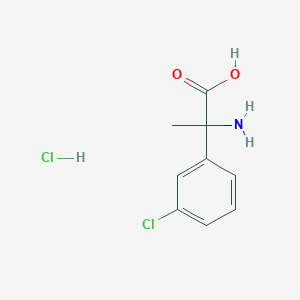

![(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3028288.png)
